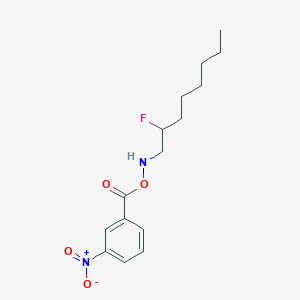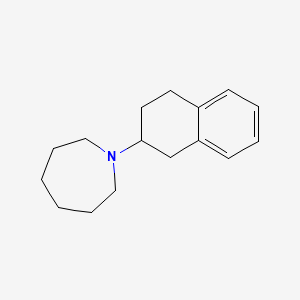
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine is a complex organic compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms, and a tetrahydronaphthalenyl group, which is a partially hydrogenated naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine typically involves a multi-step process. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the Diels-Alder reaction can be employed to form the tetrahydronaphthalene ring, followed by subsequent functionalization and cyclization to form the azepine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to facilitate the cyclization process. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. Solvents and reagents used in the process are chosen based on their ability to promote the desired reactions while minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine can be compared with other similar compounds, such as:
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine: This compound has a similar structure but contains a six-membered pyridine ring instead of an azepine ring.
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-piperidine: This compound features a piperidine ring, which is also a six-membered ring but with different chemical properties.
The uniqueness of this compound lies in its seven-membered azepine ring, which imparts distinct chemical and biological properties compared to its six-membered counterparts.
Propriétés
Numéro CAS |
23853-47-6 |
|---|---|
Formule moléculaire |
C16H23N |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)azepane |
InChI |
InChI=1S/C16H23N/c1-2-6-12-17(11-5-1)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-8,16H,1-2,5-6,9-13H2 |
Clé InChI |
NGYPTABXXSQOAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2CCC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
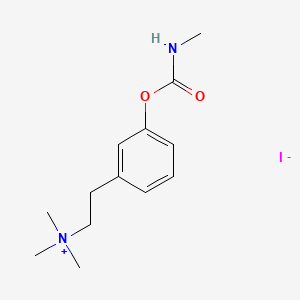

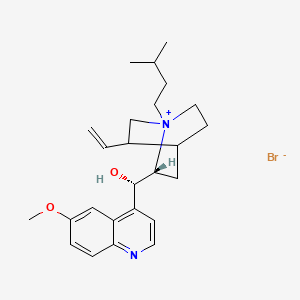
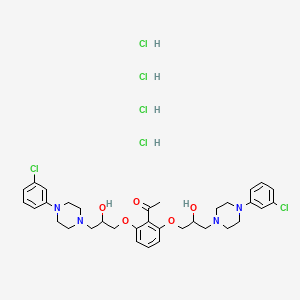
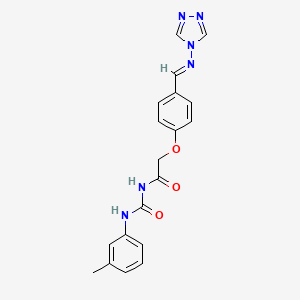
![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
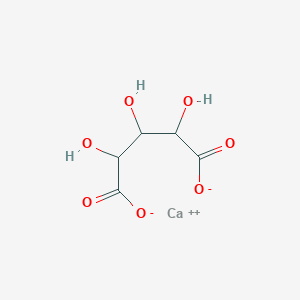
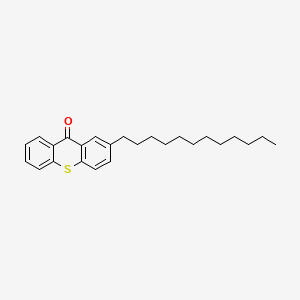
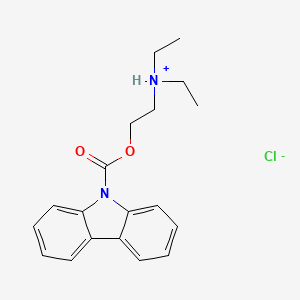
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
